The synthesis of vanoxerine involves multiple steps, primarily utilizing 1-bromo-3-phenylpropane and 4-fluorophenylmagnesium bromide as key starting materials. A notable synthetic route includes the following steps:
This method is characterized by high yields (over 90%) and does not require purification by column chromatography, making it suitable for industrial production .
Vanoxerine has a complex molecular structure characterized by its piperazine core with two distinct alkyl side chains. Its chemical formula is , with a molar mass of approximately .
The structural representation can be summarized as follows:
Vanoxerine participates in various chemical reactions typical of piperazine derivatives:
These interactions can lead to significant physiological effects, particularly in the central nervous system and cardiovascular system.
Vanoxerine's mechanism of action primarily involves its role as a dopamine reuptake inhibitor. It binds to the dopamine transporter approximately 50 times more strongly than cocaine but simultaneously inhibits dopamine release, leading to only mild stimulant effects. This unique profile allows it to elevate dopamine levels selectively without causing significant increases in extracellular dopamine in areas like the prefrontal cortex .
Additionally, vanoxerine's blockade of the hERG potassium channel suggests that it may affect cardiac repolarization processes, contributing to its potential side effects .
Relevant analyses often include:
Vanoxerine has several emerging applications in scientific research:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2